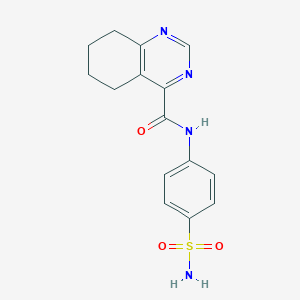

![molecular formula C9H10N2S B2490577 3-ethylbenzo[d]thiazol-2(3H)-imine CAS No. 53641-17-1](/img/structure/B2490577.png)

3-ethylbenzo[d]thiazol-2(3H)-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 3-ethylbenzo[d]thiazol-2(3H)-imine involves the reaction of specific precursors under controlled conditions. For example, derivatives of 2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl) thiazolidin-4-one have been synthesized from the reaction of 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine with different substituted benzaldehydes, followed by cyclocondensation reactions with 2-meraptoacetic acid in high yields. These processes are essential for creating a variety of compounds with potential antibacterial activity (Hussein & Azeez, 2013).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be profoundly influenced by substituents and solvent effects. Studies using natural bond orbital analysis, atomic charges, electron density, chemical thermodynamics, and energetic properties provide insights into the molecular stability, reactivity, and charge-transfer possibilities of these compounds. For instance, the highest occupied molecular orbital–lowest unoccupied molecular orbital (HOMO–LUMO) energy gaps indicate different charge-transfer possibilities within the molecules, which are crucial for understanding their chemical behavior and potential applications (Miar et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives are influenced by their molecular structure. The synthesis of azidinium salts and their subsequent reactions showcase the compound's ability to form nucleophilic carbenes, demonstrating its versatility in chemical reactions. Such reactions are valuable for understanding the compound's reactivity and potential in synthesizing novel compounds with unique properties (Balli et al., 1981).

Physical Properties Analysis

The physical properties of this compound derivatives, such as dipole moments, solubility in various solvents, and stability under different conditions, are critical for their practical applications. These properties are determined by experimental methods and computational studies, providing a comprehensive understanding of how these compounds behave in different environments. For example, the dipole moment values and stability analyses contribute to the understanding of the compound's potential uses in various fields (Megrouss et al., 2019).

Mécanisme D'action

Target of Action

It’s known that similar compounds have shown potential antidepressant and anticonvulsant effects . This suggests that the compound may interact with targets involved in these neurological processes.

Mode of Action

It’s suggested that similar compounds may increase the concentrations of serotonin and norepinephrine , neurotransmitters that play a crucial role in mood regulation and the prevention of seizure activity.

Biochemical Pathways

Given its potential antidepressant and anticonvulsant effects, it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin and norepinephrine .

Result of Action

Similar compounds have shown potential antidepressant and anticonvulsant effects , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

3-ethyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-11-7-5-3-4-6-8(7)12-9(11)10/h3-6,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELNETBMNHYVQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

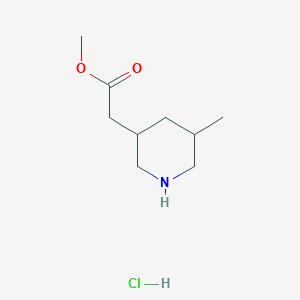

![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride](/img/structure/B2490495.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

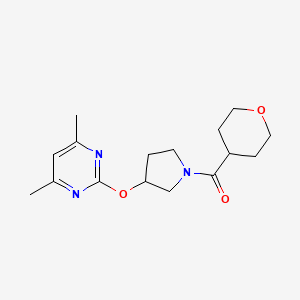

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2490500.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2490502.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2490506.png)

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)